1-(3-bromoadamantan-1-yl)propan-2-one
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Overview
Description
1-(3-bromoadamantan-1-yl)propan-2-one is a chemical compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The presence of a bromine atom and a ketone group in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-bromoadamantan-1-yl)propan-2-one typically involves the bromination of adamantane derivatives followed by a series of chemical reactions to introduce the propan-2-one group. One common method involves the reaction of 1-adamantanol with bromine to form 1-bromoadamantane, which is then reacted with propan-2-one under specific conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-bromoadamantan-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-bromoadamantan-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-(3-bromoadamantan-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
1-(3-bromoadamantan-1-yl)propan-2-one can be compared with other adamantane derivatives, such as:
1-bromoadamantane: Lacks the propan-2-one group, making it less reactive in certain chemical reactions.
1-adamantanol: Contains a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
5-bromo-2-adamantanone: Another brominated adamantane derivative with different substitution patterns and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity.
Biological Activity
1-(3-Bromoadamantan-1-yl)propan-2-one, a compound derived from the adamantane structure, has garnered attention due to its potential biological activities. Adamantane derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom attached to the adamantane core, which significantly influences its biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Dopamine Receptor Modulation : Research indicates that adamantane derivatives can interact with dopamine receptors, particularly D1-like receptors. These interactions may enhance dopaminergic signaling, which is crucial in various neurological conditions .
- Membrane Interaction : Studies have shown that adamantyl compounds can alter the dynamics of lipid membranes. For instance, they have been observed to increase the motional properties of spin-labeled fatty acids in liposomes, suggesting a role in modifying membrane fluidity and potentially affecting drug transport mechanisms .
Antiviral Properties
Several studies have highlighted the antiviral potential of adamantane derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against viruses such as influenza. The mechanism often involves inhibition of viral uncoating and interference with viral replication processes.
Anticancer Activity
Recent investigations into adamantane derivatives suggest promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The bromine substituent in this compound may enhance its reactivity with cellular targets involved in cancer progression.
Case Studies
Case Study 1: Dopamine Receptor Interaction
A study focused on the binding affinity of various adamantane derivatives to dopamine receptors revealed that compounds with bulky substituents like bromine could exhibit selective binding to D1 receptors. This selectivity is crucial for developing treatments for disorders like Parkinson's disease .
Case Study 2: Liposome Dynamics
Research assessing the impact of adamantyl compounds on liposome dynamics showed that this compound could enhance the fluidity of lipid membranes. This property might facilitate better drug delivery systems by improving the permeability of therapeutic agents across cellular membranes .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(3-bromo-1-adamantyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-9(15)3-12-4-10-2-11(5-12)7-13(14,6-10)8-12/h10-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDZCKKSXFQQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC12CC3CC(C1)CC(C3)(C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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